(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
Overview
Description
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a methoxy group at the 6th position and a methanamine group at the 2nd position of the benzimidazole ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable amine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imidazole ring or the methanamine group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of metal-based catalysts.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Protein Binding: It can be used in studies involving protein-ligand interactions to understand binding affinities and specificities.
Medicine:
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound can be explored for its potential as an antimicrobial agent.
Anticancer Activity: The compound can be investigated for its potential to inhibit cancer cell growth and proliferation.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound can be explored for its potential use in developing agrochemicals such as fungicides or herbicides.
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and methanamine groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
(6-Methoxy-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(6-Methoxy-1H-benzo[d]imidazol-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a methanamine group.
(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.
Uniqueness: The presence of the methanamine group in (6-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride provides unique properties such as enhanced solubility and specific binding interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
(6-methoxy-1H-benzimidazol-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.ClH/c1-13-6-2-3-7-8(4-6)12-9(5-10)11-7;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDSJUCYUBWBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1255717-63-5 | |
Details | Compound: 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2) | |
Record name | 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432795-00-0 | |
Record name | 1H-Benzimidazole-2-methanamine, 6-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432795-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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